1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Overview
Description
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is an organic compound with the molecular formula C16H14Br2O2. It is a derivative of acetone, where two bromophenyl groups are attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by a condensation reaction. One common method involves the bromination of 4-bromobenzaldehyde, followed by a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 1,3-diphenyl-2-methylpropane-1,3-dione.
Substitution: Formation of 1,3-bis(4-hydroxyphenyl)-2-methylpropane-1,3-dione or 1,3-bis(4-aminophenyl)-2-methylpropane-1,3-dione.
Scientific Research Applications
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-bromophenyl)propanone: Similar structure but lacks the methyl group on the central carbon atom.
1,3-Bis(4-chlorophenyl)-2-methylpropane-1,3-dione: Chlorine atoms instead of bromine atoms.
1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione: Fluorine atoms instead of bromine atoms.
Uniqueness
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISJKXRMQCNKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.